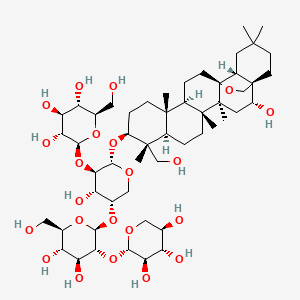
desglucoanagalloside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
desglucoanagalloside B is a natural product found in Lysimachia, Cyclamen repandum, and other organisms with data available.
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating and characterizing desglucoanagalloside B in plant extracts?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol/water), followed by chromatographic techniques like HPLC or column chromatography with silica gel. Characterization employs NMR (¹H, ¹³C, DEPT, HSQC) and mass spectrometry (HR-ESI-MS) to confirm structure. Purity validation requires HPLC-DAD/ELSD with ≥95% purity thresholds. For novel compounds, X-ray crystallography may supplement identity confirmation .
Q. How can researchers validate the pharmacological activity of this compound in vitro?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) with appropriate controls (vehicle and positive controls). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Validate target engagement via molecular probes (e.g., fluorescence polarization for receptor binding) or Western blotting for downstream signaling proteins. Replicate experiments ≥3 times to ensure statistical significance .
Advanced Research Questions
Q. How can contradictions in reported binding affinities of this compound to EGFR be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., SPR vs. ITC) or protein isoforms. Re-evaluate binding using standardized protocols:
- Surface Plasmon Resonance (SPR) : Immobilize EGFR on a CM5 chip; test this compound at 0.1–100 µM.
- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes to confirm stoichiometry.
Cross-validate with computational docking (Autodock Vina) and molecular dynamics (GROMACS) to assess binding stability. For example, MM/GBSA calculations showed this compound has a binding free energy of -39.28 kcal/mol to EGFR, stronger than co-crystallized ligands .
Q. What experimental design principles ensure robust analysis of this compound’s synergistic effects with other compounds?
- Methodological Answer : Use a factorial design to test combinations (e.g., Chou-Talalay synergy index).
- Example : Combine this compound with Methyl lucidenate F (KCZ14) at varying ratios (1:1, 1:2, 2:1).
- Assays : Measure apoptosis (Annexin V/PI) and cell cycle arrest (flow cytometry). Synergy is confirmed if the combination index (CI) < 1.0. Include molecular dynamics simulations to predict cooperative binding to targets like EGFR .
Q. How can molecular docking and dynamics simulations improve the understanding of this compound’s mechanism?
- Methodological Answer :
- Docking : Use AutoDock Vina with Lamarckian GA; set grid boxes covering EGFR’s active site (PDB: 1M17). Validate poses with RMSD clustering.
- Dynamics : Run 100-ns simulations (GROMACS) to assess complex stability. Calculate binding free energy via MM/GBSA. For this compound, simulations confirmed stable hydrogen bonds with EGFR residues (e.g., Lys745, Asp855) and low RMSD fluctuations (<2.0 Å) .
Q. What strategies address this compound’s instability in aqueous formulations during preclinical studies?
- Methodological Answer :
- Stabilization : Use lyophilization with cryoprotectants (trehalose/sucrose) or nanoemulsions (lecithin/Tween 80).
- Analytical QC : Monitor degradation via UPLC-MS at 0, 6, 12, 24-hour intervals. Optimize pH (5.0–7.4) to prevent hydrolysis. Publish stability data in supplementary materials with Arrhenius equation-derived shelf-life estimates .
Q. Data Analysis & Presentation
Q. How should researchers present contradictory data on this compound’s cytotoxicity across cell lines?
- Methodological Answer : Use a comparative table to highlight variables (cell type, incubation time, assay method). For example:
| Cell Line | IC₅₀ (µM) | Assay | Reference |
|---|---|---|---|
| HeLa | 12.3 | MTT | [X] |
| A549 | 45.7 | SRB | [Y] |
Discuss potential causes (e.g., metabolic activity differences, assay sensitivity). Use meta-analysis tools (RevMan) to quantify heterogeneity .
Q. What are the best practices for integrating computational and experimental data in publications?
- Methodological Answer :
- Structure : Dedicate a results subsection to in silico findings (docking scores, RMSD plots).
- Validation : Correlate computational binding energies (e.g., -10 kcal/mol for this compound) with experimental IC₅₀ values.
- Visualization : Include PyMOL-rendered protein-ligand interaction diagrams and heatmaps for synergy assays .
Q. Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility of this compound’s reported bioactivities?
- Methodological Answer :
- Data Transparency : Publish raw NMR/MS spectra in supplementary files.
- Protocol Details : Specify exact HPLC gradients, buffer compositions, and software settings (e.g., Gaussian 09 DFT methods).
- Code Sharing : Upload docking/molecular dynamics scripts to repositories like Zenodo .
Q. What ethical guidelines apply to in vivo studies involving this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies:
- Sample Size : Justify with power analysis (α=0.05, β=0.2).
- Endpoint Criteria : Predefine humane endpoints (e.g., tumor volume ≤1.5 cm³).
- Data Inclusion : Report all adverse events, even if statistically non-significant .
Propiedades
Fórmula molecular |
C52H86O22 |
|---|---|
Peso molecular |
1063.2 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13R,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C52H86O22/c1-46(2)13-14-51-22-68-52(29(51)15-46)12-8-28-47(3)10-9-31(48(4,21-55)27(47)7-11-49(28,5)50(52,6)16-30(51)57)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h23-45,53-65H,7-22H2,1-6H3/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1 |
Clave InChI |
YBYIAPOSRNODNJ-CSYCFBBXSA-N |
SMILES isomérico |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |
Sinónimos |
desglucoanagalloside B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















